3-(bromodifluoromethyl)-1H-pyrazole
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Overview
Description
3-(Bromodifluoromethyl)-1H-pyrazole is an organofluorine compound characterized by the presence of a bromodifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromodifluoromethyl)-1H-pyrazole typically involves the introduction of a bromodifluoromethyl group to a pyrazole ring. One common method is the visible light-induced hydrobromodifluoromethylation of pyrazoles. This reaction is facilitated by the use of bromodifluoromethylated compounds as intermediates . The reaction conditions often involve the use of iridium catalysts under mild conditions to achieve good yields.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromodifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Cycloaddition Reactions: Radical-mediated [3 + 2]-cycloaddition reactions can be used to synthesize difluorocyclopentanones from bromodifluoromethyl alkynyl ketones.
Common Reagents and Conditions
Common reagents used in these reactions include iridium catalysts, triphenylphosphine, and various fluorinating agents. Reaction conditions often involve mild temperatures and the use of visible light to induce specific reactions.
Major Products Formed
The major products formed from these reactions include difluorocyclopentanones, substituted pyrazoles, and other fluorinated compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
3-(Bromodifluoromethyl)-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex fluorinated molecules.
Industry: The compound is used in the production of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(bromodifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromodifluoromethyl group can form halogen bonds with target molecules, influencing their biological activity. The compound’s unique structure allows it to interact with enzymes and other proteins, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
(Chlorodifluoromethyl)trimethylsilane: Used in similar synthetic applications but with different reactivity and properties.
(Trifluoromethyl)trimethylsilane: Another fluorinated compound with distinct chemical behavior and applications.
Gem-difluoroallenes: Compounds with gem-difluoro alkenes and allenes-like properties, offering a versatile platform for novel synthetic transformations.
Uniqueness
3-(Bromodifluoromethyl)-1H-pyrazole is unique due to its specific bromodifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex fluorinated molecules and the development of advanced materials.
Properties
IUPAC Name |
5-[bromo(difluoro)methyl]-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF2N2/c5-4(6,7)3-1-2-8-9-3/h1-2H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTUQWMJMICUBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C(F)(F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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